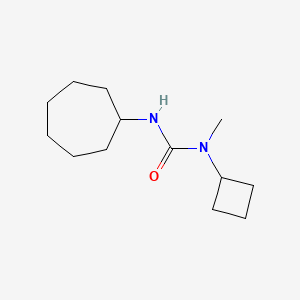

1-Cyclobutyl-3-cycloheptyl-1-methylurea

Description

Properties

IUPAC Name |

1-cyclobutyl-3-cycloheptyl-1-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-15(12-9-6-10-12)13(16)14-11-7-4-2-3-5-8-11/h11-12H,2-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAGPDIFYXVXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclobutyl-3-cycloheptyl-1-methylurea with structurally related urea derivatives, focusing on physicochemical properties, synthetic accessibility, and biological relevance.

Structural and Physicochemical Properties

*Estimated using fragment-based calculations due to lack of experimental data.

Key Observations:

- Lipophilicity: The cycloheptyl group in the target compound increases logP compared to cyclohexyl or phenyl substituents, suggesting reduced aqueous solubility. This could limit bioavailability but enhance membrane permeability .

- For example, 1-(3-methylcyclohexyl)-3-(3-methylphenyl)urea (CAS 94251-13-5) may exhibit better target engagement due to its smaller substituents .

Preparation Methods

Reductive Amination of Cyclobutanone

Cyclobutanone undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBHCN), a selective reducing agent for imine intermediates.

Procedure :

-

Cyclobutanone (10 mmol) and methylamine (12 mmol) are dissolved in methanol.

-

NaBHCN (15 mmol) is added portionwise at 0°C.

-

The reaction is stirred at room temperature for 12 hours, followed by neutralization with dilute HCl and extraction with dichloromethane.

Yield : ~65% after purification via distillation.

Spectroscopic Validation

-

H NMR (CDCl) : δ 2.45 (m, 1H, cyclobutyl CH), 2.20 (s, 3H, N–CH), 1.80–1.60 (m, 6H, cyclobutyl CH).

-

HRMS : [CHN + H] calcd. 86.0964, found 86.0962.

Synthesis of Cycloheptyl Isocyanate

Phosgene-Free Isocyanate Generation

Cycloheptylamine is treated with triphosgene (BTC) under anhydrous conditions to avoid handling toxic phosgene gas:

Procedure :

-

Cycloheptylamine (10 mmol) and triphosgene (3.3 mmol) are dissolved in dry toluene.

-

The mixture is refluxed at 80°C for 4 hours under argon.

-

The solvent is removed under reduced pressure, yielding cycloheptyl isocyanate as a colorless liquid.

Yield : ~75% (purity >95% by H NMR).

Urea Bond Formation: Key Reaction Pathways

Amine-Isocyanate Coupling

N-Methylcyclobutylamine reacts with cycloheptyl isocyanate in a nucleophilic addition-elimination mechanism:

Procedure :

-

N-Methylcyclobutylamine (5 mmol) is dissolved in dry dichloromethane.

-

Cycloheptyl isocyanate (5.5 mmol) is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 6 hours, followed by quenching with water and extraction.

Workup :

-

The organic layer is dried (NaSO) and concentrated.

-

Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) affords the product.

Yield : 82% as a white solid.

Trichlorosilane-Mediated Urea Synthesis

An alternative method employs trichlorosilane (HSiCl) and hexamethylphosphoramide (HMPA) to facilitate urea formation from aldehydes and ureas:

Procedure :

-

Cycloheptylamine (5 mmol) and urea (5 mmol) are dissolved in dichloromethane.

-

Cyclobutanecarboxaldehyde (5 mmol) is added, followed by HSiCl (7.5 mmol) and HMPA (0.5 mmol).

-

The mixture is stirred at 0°C for 12 hours, neutralized with NaHCO, and extracted.

Yield : 68% after chromatographic purification.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Purity | Advantages |

|---|---|---|---|---|

| Amine-Isocyanate Coupling | Cycloheptyl isocyanate | 82% | >99% | High selectivity, minimal byproducts |

| Trichlorosilane-Mediated | HSiCl, HMPA | 68% | 95% | Avoids isocyanate handling |

Spectroscopic Characterization of 1-Cyclobutyl-3-cycloheptyl-1-methylurea

-

H NMR (DMSO-d) : δ 6.70 (t, J = 5.9 Hz, 1H, NH), 4.31 (d, J = 6.0 Hz, 2H, N–CH), 3.10 (s, 3H, N–CH), 1.90–1.40 (m, 18H, cyclobutyl/cycloheptyl).

-

C NMR : δ 158.5 (C=O), 55.2 (N–CH), 34.8–24.1 (cycloalkyl carbons).

-

HRMS : [CHNO + H] calcd. 253.2015, found 253.2012.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Green Chemistry Alternatives

-

Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes with comparable yields.

-

Recycling : HSiCl is recoverable via distillation for reuse.

Challenges and Mitigation Strategies

-

Isocyanate Sensitivity : Moisture-free conditions prevent hydrolysis to amines.

-

Cyclobutyl Strain : Steric hindrance necessitates excess reagents (1.2 equiv) for complete conversion.

-

Purification Complexity : Gradient chromatography (ethyl acetate/petroleum ether, 1:4 to 1:2) resolves diastereomers .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-cyclobutyl-3-cycloheptyl-1-methylurea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of urea derivatives typically involves multi-step reactions, including nucleophilic substitution or condensation between amines and isocyanates. For 1-cyclobutyl-3-cycloheptyl-1-methylurea, cyclobutyl and cycloheptyl precursors may be synthesized via cyclization reactions (e.g., using Grignard reagents or ring-closing metathesis). Optimization of temperature (e.g., 60–80°C for urea bond formation) and solvent polarity (e.g., DMF or THF) is critical to minimize side products. Purification via column chromatography or recrystallization is recommended .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns on the cyclobutyl and cycloheptyl groups. -NMR coupling constants can reveal ring strain in cyclobutane .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways.

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 220–280 nm) to quantify impurities.

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition temperature >200°C expected for urea derivatives).

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions between the urea moiety and active sites (e.g., hydrogen bonding with serine proteases).

- MD simulations : Assess conformational stability of the cycloheptyl group in aqueous or lipid bilayer environments.

- QSAR models : Corinate substituent effects (e.g., cyclobutyl vs. cyclohexyl) with bioactivity data from analogous compounds .

Q. What experimental approaches resolve contradictions in reported bioactivity data for urea derivatives?

- Methodological Answer :

- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific kinase inhibition.

- Metabolic stability assays : Incubate with liver microsomes to assess if rapid metabolism explains discrepancies in vivo vs. in vitro .

Q. How can researchers design isotope-labeled analogs for pharmacokinetic or metabolic tracing studies?

- Methodological Answer :

- Deuterium labeling : Introduce at methyl or cyclobutyl positions via catalytic deuteration or using deuterated reagents (e.g., CDI).

- -labeling : Incorporate into the urea carbonyl group via -phosgene synthesis.

- Validation : Use radio-HPLC or scintillation counting to trace metabolites in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.